N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide” is not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Novel Heterocyclic Compound Synthesis : Research has led to the synthesis of various novel compounds by leveraging the chemical structure and reactivity of related benzothiazole derivatives. These compounds have shown potential in creating anti-inflammatory and analgesic agents by inhibiting cyclooxygenase enzymes and displaying significant biological activities (Abu‐Hashem et al., 2020).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic conditions. Their ability to adsorb onto surfaces suggests applications in protecting materials from corrosion, highlighting their chemical stability and potential utility in industrial applications (Hu et al., 2016).
Condensing Agent for Amide and Ester Formation : The efficiency of related compounds as condensing agents in synthesizing amides and esters has been demonstrated. This showcases their role in facilitating organic synthesis processes, offering practical and high-yield approaches to forming chemical bonds (Kunishima et al., 1999).
Potential Applications in Material Science and Medicine
Anticancer and Antimicrobial Activities : The synthesis of thiadiazolobenzamide and its complexes has been explored, with findings suggesting their potential in creating compounds with antimicrobial and anticancer properties. This highlights the versatile applications of benzothiazole derivatives in developing new therapeutic agents (Adhami et al., 2012).
Photoreactions and Potential in Material Science : Studies on the photoreactions of benzothiazole derivatives under specific conditions have provided insights into their behavior and potential applications in material science, particularly in the development of photosensitive materials (Mahran et al., 1983).
Mechanism of Action
Target of Action
The primary target of the compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The mode of action of this compound involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carboxylic acid derivatives. The compound is used in reactions such as the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of carboxylic acid derivatives. For example, it can facilitate the formation of amides from the corresponding carboxylic acid and amine . This can have various downstream effects depending on the specific biochemical context.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-21-13-17-11(18-14(19-13)22-2)6-15-12(20)8-3-4-9-10(5-8)23-7-16-9/h3-5,7H,6H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSRUUNXWMKFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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